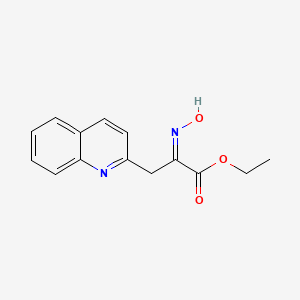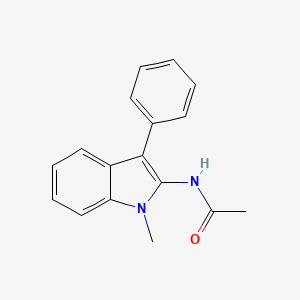![molecular formula C18H26O B11856365 Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane] CAS No. 78514-33-7](/img/structure/B11856365.png)
Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with a xanthene derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., hydroxide ions)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, hydroxylated derivatives
Scientific Research Applications
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,9’-xanthene]: Lacks the octahydro modification, resulting in different chemical properties.
Spiro[cyclohexane-1,9’-fluorene]: Similar spiro structure but with a fluorene moiety instead of xanthene.
Spiro[cyclohexane-1,9’-dibenzofuran]: Contains a dibenzofuran moiety, leading to distinct reactivity and applications.
Uniqueness
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] is unique due to its fully saturated cyclohexane ring, which imparts greater stability and distinct reactivity compared to its unsaturated counterparts. This makes it particularly valuable in applications requiring robust and stable compounds.
Properties
CAS No. |
78514-33-7 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane] |
InChI |
InChI=1S/C18H26O/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h1-13H2 |
InChI Key |
YZYHRSAAZSNGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)OC4=C2CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



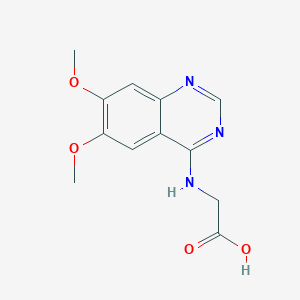
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)

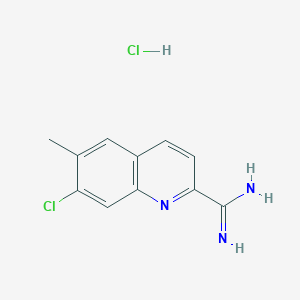
![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)


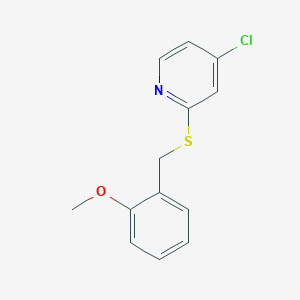

![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)
